3-methyl-N-(6-methylpyridin-2-yl)butanamide
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Overview
Description
3-methyl-N-(6-methylpyridin-2-yl)butanamide is an organic compound with a molecular formula of C12H16N2O It is a derivative of butanamide, featuring a pyridine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(6-methylpyridin-2-yl)butanamide typically involves the reaction of 3-methylbutanoyl chloride with 6-methyl-2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(6-methylpyridin-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
3-methyl-N-(6-methylpyridin-2-yl)butanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-methyl-N-(6-methylpyridin-2-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-butylbutanamide: Similar structure but with a butyl group instead of a pyridine ring.
3-methyl-N-(6-methyl-2-pyridinyl)benzamide: Contains a benzamide group instead of a butanamide group
Uniqueness
3-methyl-N-(6-methylpyridin-2-yl)butanamide is unique due to the presence of both a butanamide and a pyridine ring in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further enhance its significance .
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-methyl-N-(6-methylpyridin-2-yl)butanamide |
InChI |
InChI=1S/C11H16N2O/c1-8(2)7-11(14)13-10-6-4-5-9(3)12-10/h4-6,8H,7H2,1-3H3,(H,12,13,14) |
InChI Key |
YOCDEDCYUMTKBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CC(C)C |
Origin of Product |
United States |
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